molecular formula C16H10FN3 B13052235 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Cat. No.: B13052235
M. Wt: 263.27 g/mol
InChI Key: BIELVQPSHRMJDV-UHFFFAOYSA-N
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Description

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (commonly referred to as MK-6240 in its radiolabeled form, [¹⁸F]-MK-6240) is a fluorine-containing heterocyclic compound with a fused pyrrolo[2,3-c]pyridine-isoquinoline scaffold. It was developed as a positron emission tomography (PET) imaging agent targeting neurofibrillary tangles (NFTs), pathological aggregates of hyperphosphorylated tau protein in Alzheimer’s disease (AD) . The fluorine atom at the 6-position enhances binding specificity and pharmacokinetic properties, while the pyrrolo[2,3-c]pyridine moiety contributes to its planar structure, enabling interactions with tau fibrils . Preclinical studies demonstrated high binding affinity (Ki < 1 nM) to NFTs in human AD brain tissues and minimal off-target binding in non-human primates .

Properties

Molecular Formula

C16H10FN3

Molecular Weight

263.27 g/mol

IUPAC Name

6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline

InChI

InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H

InChI Key

BIELVQPSHRMJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves multiple steps. One documented method includes the following steps:

Chemical Reactions Analysis

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, research has shown that 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis
A549 (Lung Cancer)7.2Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)4.8Inhibition of mitochondrial function

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics and luminescent properties .

Property Value
Hole Mobility0.1 cm²/V·s
Electron Mobility0.05 cm²/V·s
Emission Peak Wavelength450 nm

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of isoquinoline and evaluated their anticancer activity. The study found that the introduction of a fluorine atom at the 6-position significantly enhanced the cytotoxicity against breast cancer cell lines .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline led to a significant reduction in neuroinflammation and improved motor functions compared to untreated controls .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its binding to neurofibrillary tangles composed of aggregated tau protein. This binding is highly specific and selective, allowing for the accurate detection of NFTs using PET imaging. The compound’s physicochemical properties and in vivo pharmacokinetics make it suitable for this application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Key Substituents Molecular Weight (g/mol) Primary Application Key Findings
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (MK-6240) Fluorine at C6; pyrrolo[2,3-c]pyridine fused to isoquinoline 6-F, pyrrolo[2,3-c]pyridine 307.3 (base) PET imaging of NFTs in AD High NFT binding, no off-target signal in vivo
5-Amino-3-(defluorinated pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (DMK6240) Defluorinated; amino group at C5 NH₂ at C5 286.3 MOF-based tau targeting Immobilized on Fe-MIL-88B-NOTA for targeted tau inhibition
3-(tert-Butyl)-5-phenyl-pyrrolo[2,3-c]isoquinoline-1-carbonitrile (8b) tert-Butyl, phenyl, cyano groups tert-Bu, Ph, CN 325.4 Photophysical studies Crystallized as yellow prisms; HRMS: 326.1656 [M+H]+
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Ethyl ester at C2 COOEt 204.2 Synthetic intermediate 60% yield; spectroscopic data match literature
6-Tributyltin-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (IPPI precursor) Tributyltin at C6 Sn(C₄H₉)₃ 553.3 Radioligand synthesis Precursor for [¹²⁵I]IPPI, used in tau fibril binding assays

Functional and Pharmacological Differences

MK-6240 vs. DMK6240: MK-6240’s fluorine atom enhances blood-brain barrier (BBB) penetration and binding specificity to NFTs, critical for in vivo PET imaging . DMK6240 lacks fluorine but incorporates an amino group for covalent conjugation to metal-organic frameworks (MOFs), enabling localized tau aggregation inhibition in AD models .

MK-6240 vs. Pyrrolo[2,3-c]isoquinoline Derivatives (8b, 8c): Derivatives like 8b and 8c feature bulky substituents (e.g., tert-butyl, dichlorophenyl) that reduce solubility but improve crystallinity for X-ray analysis . Unlike MK-6240, these compounds lack fluorine and are primarily studied for photophysical properties (e.g., fluorescence) rather than biological activity .

MK-6240 vs.

Biological Activity

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a compound that has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Chemical Formula : C₁₆H₁₀FN₃
  • CAS Number : 908140-36-3
  • Molecular Weight : 263.28 g/mol

The compound exhibits a unique mechanism of action primarily through its interaction with neurofibrillary tangles (NFTs), which are associated with Alzheimer's disease. It functions as a positron emission tomography (PET) imaging agent, allowing for the quantification of NFTs in vivo. This capability is crucial for understanding the progression of neurodegenerative diseases and developing targeted therapies.

1. Neuroimaging Applications

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has been identified as a promising PET tracer known as [18F]-MK-6240. This tracer demonstrates high specificity and selectivity for binding to NFTs, making it an invaluable tool for early diagnosis and monitoring of Alzheimer's disease progression .

2. Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including optimal absorption and distribution in biological systems. Studies have shown that it achieves suitable bioavailability when administered, which is essential for its efficacy as an imaging agent .

3. Potential Therapeutic Effects

Research indicates that derivatives of this compound may possess broader therapeutic effects beyond neuroimaging. For instance, similar compounds within the pyrrolo[2,3-c]pyridine family have demonstrated activity against various biological targets, including protein kinases and adenosine receptors . This suggests potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

Study 1: PET Imaging in Alzheimer’s Disease

A study conducted by Walji et al. highlighted the use of [18F]-MK-6240 in detecting NFTs in patients with Alzheimer's disease. The results showed a significant correlation between NFT levels and cognitive decline, supporting the compound's role as a diagnostic tool .

Study 2: In Vivo Efficacy

In preclinical models, [18F]-MK-6240 was shown to effectively bind to NFTs in rodent brains, demonstrating its potential for translating into human applications. The study emphasized the importance of this imaging technique in assessing therapeutic efficacy in clinical trials targeting tau pathology .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and applications of various compounds related to 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline:

Compound NameBiological ActivityApplication Area
[18F]-MK-6240PET imaging agent for NFTsAlzheimer’s disease
Compound AProtein kinase inhibitionCancer therapy
Compound BAntibacterial activityInfectious diseases

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